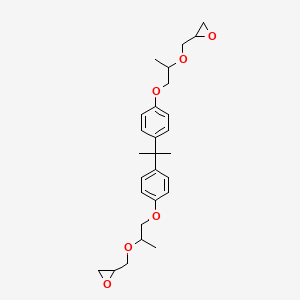

Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) designates Bisphenol A Diglycidyl Ether as 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene)]bis-oxirane . This name reflects the compound’s core structure: two oxirane (epoxide) groups attached to a central bisphenol A backbone. The parent bisphenol A moiety arises from 2,2-bis(4-hydroxyphenyl)propane, where the hydroxyl groups undergo glycidylation with epichlorohydrin to form the terminal epoxide rings.

An alternative IUPAC name, 2,2'-[2,2-propanediylbis(4,1-phenyleneoxymethylene)]dioxirane , emphasizes the propylidene bridge connecting two para-substituted phenylene units, each linked to methylene-oxirane groups. The divergence in naming conventions stems from differing interpretations of substituent priority and bridging group representation, though both descriptors are chemically equivalent.

Molecular Formula and Weight Analysis

Bisphenol A Diglycidyl Ether possesses the molecular formula C₂₁H₂₄O₄ , corresponding to a molar mass of 340.41 g/mol . The formula decomposes into three structural domains:

| Component | Contribution to Formula | Role in Structure |

|---|---|---|

| Bisphenol A core | C₁₅H₁₆O₂ | Central dimethyl-diphenylpropane |

| Glycidyl ethers | C₆H₈O₂ | Terminal epoxide-functional groups |

The molecular weight aligns with mass spectrometry data showing a predominant ion peak at m/z 340.4 in electrospray ionization (ESI) spectra. Epoxide content, a critical parameter for resin formulation, is quantified via the epoxide equivalent weight (EEW) , defined as the mass of resin containing one mole of epoxide groups. For pure Bisphenol A Diglycidyl Ether, the theoretical EEW is 170.2 g/mol.

Stereochemical Configuration and Isomeric Considerations

The molecule contains two chiral centers at the carbons adjacent to each epoxide oxygen, theoretically permitting four stereoisomers. However, the synthetic route via bisphenol A and epichlorohydrin produces three dominant stereoisomers due to symmetry constraints:

- Racemic pair : (2R,2'R) and (2S,2'S) enantiomers

- Meso form : (2R,2'S) stereoisomer with an internal plane of symmetry

Commercial samples exist as a stereochemical mixture, with nuclear magnetic resonance (NMR) studies confirming a 1:2:1 ratio of RR:RS:SS configurations in uncured resins. The stereochemistry influences crosslinking kinetics during polymerization, as the spatial orientation of epoxide groups affects reactivity with amine hardeners.

Crystallographic Data and Three-Dimensional Conformational Studies

As a viscous liquid at standard conditions (density 1.16 g/cm³ at 25°C), Bisphenol A Diglycidyl Ether does not form stable crystalline phases. However, X-ray diffraction studies of its hydrolysis product, bis-HPPP (2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane), reveal key conformational insights:

- Dihedral angles : 85–95° between phenyl rings in the bisphenol A core

- Epoxide ring geometry : Nearly planar oxygen-triangular arrangement (O-C-O angle: 61–63°)

Molecular dynamics simulations indicate the glycidyl ether side chains adopt gauche conformations to minimize steric hindrance between the epoxide rings and methyl groups on the central propane. This flexibility enables the molecule to achieve multiple low-energy states, facilitating interactions with diverse curing agents in epoxy formulations.

Properties

CAS No. |

11121-15-6 |

|---|---|

Molecular Formula |

C27H36O6 |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

2-[1-[4-[2-[4-[2-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxymethyl]oxirane |

InChI |

InChI=1S/C27H36O6/c1-19(28-15-25-17-32-25)13-30-23-9-5-21(6-10-23)27(3,4)22-7-11-24(12-8-22)31-14-20(2)29-16-26-18-33-26/h5-12,19-20,25-26H,13-18H2,1-4H3 |

InChI Key |

BIQUGUWHHLMHCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC3CO3)OCC4CO4 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Process

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Mixing bisphenol A and epichlorohydrin in molar ratio ~0.5:2.5–20 | Protective gas atmosphere (nitrogen) | Stir until bisphenol A dissolves completely |

| 2 | Addition of phosphite antioxidant (e.g., diphenyl phosphite) | Ambient to 50–80 °C | Ensures product stability and reduces color formation |

| 3 | Addition of aqueous sodium hydroxide solution (10–30% NaOH) | 50–80 °C, reaction time 45–240 min | Promotes dehydrochlorination and epoxide ring formation |

| 4 | Gradual dripping of sodium hydroxide solution under vacuum (0.085–0.090 MPa) | 50–70 °C, 1.5–4 hours | Removes water and excess epichlorohydrin |

| 5 | Dissolution of reaction mixture in solvent (toluene or methyl iso-butyl ketone) | 70–90 °C, 0.5–4 hours reaction with NaOH | Further reaction and purification |

| 6 | Separation and purification | Washing, separation, filtration (e.g., diatomite filtration), solvent removal | Yields light-colored bisphenol A diglycidyl ether epoxy resin |

This method yields a transparent, light-colored epoxy resin with low hydrolyzable chlorine content and controlled viscosity, suitable for high-quality applications.

Reaction Mechanism Highlights

- Epichlorohydrin reacts with the phenolic hydroxyl groups of bisphenol A to form chlorohydrin intermediates.

- Sodium hydroxide induces dehydrochlorination, leading to intramolecular ring closure forming the oxirane rings.

- The process requires careful control of temperature, pH, and reaction time to maximize yield and minimize side reactions such as polymerization or discoloration.

Analytical Data and Quality Control

| Parameter | Typical Value | Method/Notes |

|---|---|---|

| Epoxy equivalent weight | ~185 g/eq | Titration methods |

| Hydrolyzable chlorine content | ≤0.02% | Indicator of reaction completeness |

| Viscosity (25 °C) | ~12,000 cP | Rheological measurement |

| Color (Hazen value) | ≤15 (platinum-cobalt method) | Indicates product purity and color quality |

These parameters are critical for ensuring the compound’s suitability for epoxy resin applications.

Alternative and Advanced Preparation Techniques

- Use of transition metal catalysts for epoxidation of alkenes is a general method for oxirane synthesis but less common for this specific compound due to its complex structure.

- Chromatographic purification and advanced analytical techniques (e.g., NMR, IR spectroscopy) are employed to confirm structure and purity.

Summary Table of Preparation Conditions

| Aspect | Details |

|---|---|

| Reactants | Bisphenol A, Epichlorohydrin |

| Molar ratio | Bisphenol A : Epichlorohydrin = 0.5 : 2.5–20 |

| Atmosphere | Protective gas (Nitrogen) |

| Temperature range | 50–90 °C |

| Base | Sodium hydroxide aqueous solution (10–30%) |

| Reaction time | 45 min to 4 hours (varies by step) |

| Solvents | Toluene, Methyl iso-butyl ketone (MIBK) |

| Purification | Washing, separation, filtration, solvent removal |

| Product quality | Low chlorine, low color, controlled viscosity |

Research Findings and Optimization Notes

- The use of phosphite antioxidants significantly reduces discoloration, improving the commercial value of the product.

- Vacuum conditions during sodium hydroxide addition help remove volatile impurities and excess reagents, enhancing purity.

- Reaction times and temperatures are optimized to balance reaction completeness and minimize side reactions.

- The final product’s epoxy equivalent weight and chlorine content are key indicators of synthesis success and are routinely monitored.

Chemical Reactions Analysis

Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding diols or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.

Polymerization: It can polymerize with other monomers to form polymers with enhanced mechanical and thermal properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Polymer Manufacturing

Oxirane derivatives are widely used in the production of epoxy resins. These resins are known for their excellent adhesive properties and durability. Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- is utilized to synthesize high-performance polymers that are resistant to heat and chemicals.

| Property | Description |

|---|---|

| Viscosity | Yellow viscous liquid with mild odor |

| Uses | Commonly used in adhesives and coatings |

| Safety | May cause skin irritation and sensitization |

Biomedical Applications

In the biomedical field, this compound has been explored for its potential in creating biocompatible materials. For instance, it has been used in the development of hip prostheses due to its favorable mechanical properties and resistance to wear.

- Case Study : A study highlighted the use of epoxy resins derived from oxiranes in orthopedic implants. The mechanical strength and biocompatibility were assessed through in vitro tests, demonstrating promising results for long-term implantation .

Coatings and Sealants

The compound's excellent adhesion properties make it suitable for use in coatings and sealants. It provides a protective layer that is resistant to moisture and environmental degradation.

Adhesives

Due to its strong bonding capabilities, Oxirane derivatives are extensively used in formulating industrial adhesives. These adhesives are critical in various applications ranging from automotive assembly to electronics.

Environmental and Safety Considerations

While Oxirane compounds have numerous applications, they also pose certain risks. The compound is classified as a skin sensitizer and may cause allergic reactions upon prolonged exposure . Therefore, appropriate safety measures should be adopted during handling.

Mechanism of Action

The mechanism of action of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- involves the interaction of its oxirane rings with various molecular targets. The oxirane rings can react with nucleophiles, leading to the formation of covalent bonds with proteins, DNA, or other cellular components . This reactivity underlies its use in cross-linking agents and polymerization reactions, where it forms stable, high-strength materials .

Comparison with Similar Compounds

Comparative Analysis with Analogous Oxirane Derivatives

Structural and Functional Comparisons

Performance and Application Differences

BADGE (1675-54-3) :

- Advantages : Superior adhesion and mechanical strength, making it ideal for aerospace and automotive coatings .

- Limitations : Higher viscosity requires solvent dilution for processing .

Bisphenol F Diglycidyl Ether (2095-03-6): Advantages: Reduced viscosity enables use in solvent-free formulations (e.g., electronics encapsulation) . Limitations: Lower thermal stability compared to BADGE .

Butoxymethyl-Modified BADGE (71033-08-4) :

- Advantages : Enhanced flexibility due to the butoxymethyl chain; suitable for flexible coatings and elastomers .

- Limitations : Higher molecular weight reduces reactivity .

Cyclohexylidene Derivative (13446-84-9) :

- Advantages : Cyclohexylidene group improves heat resistance (>250°C), useful in high-temperature adhesives .

Ethylene Glycol Diglycidyl Ether (EGDGE) :

- Advantages : Small size facilitates rapid crosslinking in adhesives and sealants .

- Limitations : Higher volatility raises occupational exposure risks .

Table 2: Health and Environmental Guidelines

Biological Activity

Oxirane, specifically the compound 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-, is a synthetic organic compound with potential applications in various fields, including materials science and medicine. This article delves into its biological activity, examining its chemical properties, mechanisms of action, and implications for health and safety.

- Molecular Formula : C21H24O4

- Molecular Weight : 340.4129 g/mol

- CAS Registry Number : 1675-54-3

The compound is characterized by its oxirane (epoxide) functional groups, which are known for their reactivity and ability to form cross-linked structures in polymer chemistry.

Biological Activity

The biological activity of oxirane compounds is primarily attributed to their electrophilic nature, allowing them to interact with nucleophiles in biological systems. The following sections summarize key findings related to the biological effects of this specific oxirane derivative.

- Cytotoxicity : Research indicates that oxiranes can exhibit cytotoxic effects on various cell lines. The mechanism often involves the formation of DNA adducts leading to genotoxicity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular processes.

- Antimicrobial Activity : Some oxirane derivatives have demonstrated antimicrobial properties against a range of pathogens. This activity is thought to result from the ability of the epoxide group to alkylate proteins and nucleic acids in microorganisms.

- Polymerization : Oxiranes are widely used in the synthesis of polymers due to their ability to undergo ring-opening polymerization. This property is exploited in creating biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

Case Studies

Several studies have explored the biological implications of oxirane compounds:

- Study 1 : A study published in Toxicology Letters evaluated the cytotoxic effects of various epoxide compounds on human liver cells. Results indicated that certain oxiranes induced significant cell death at higher concentrations due to oxidative stress mechanisms .

- Study 2 : Research conducted in Applied Microbiology and Biotechnology assessed the antimicrobial efficacy of oxirane-based polymers against Escherichia coli and Staphylococcus aureus. The findings revealed that these polymers exhibited substantial inhibitory effects on bacterial growth .

Safety and Toxicology

The safety profile of oxirane compounds is critical for their application in consumer products and pharmaceuticals. Potential hazards include:

- Skin Irritation : Direct contact with oxiranes can cause skin irritation or sensitization.

- Respiratory Effects : Inhalation of vapors may lead to respiratory distress or allergic reactions.

- Carcinogenic Potential : Some studies suggest that prolonged exposure to epoxides may increase cancer risk due to their mutagenic properties.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structural purity of this epoxy resin?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the glycidyl ether linkages and bisphenol A backbone. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of epoxy groups (C-O-C stretching at ~910 cm⁻¹) and aromatic rings. Differential Scanning Calorimetry (DSC) is used to assess the curing behavior and glass transition temperature (Tg) .

- Data Example :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.6–3.3 (epoxy protons), δ 6.7–7.2 (aromatic protons) | |

| FTIR | ~910 cm⁻¹ (epoxy), 1600 cm⁻¹ (aromatic C=C) |

Q. How can researchers optimize the synthesis of this compound to minimize oligomer formation?

- Methodology : Controlled stoichiometry of epichlorohydrin to bisphenol A (2:1 molar ratio) and slow addition of NaOH under nitrogen atmosphere reduce side reactions. Post-synthesis purification via vacuum distillation (40–44°C at reduced pressure) removes unreacted monomers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Ensure fume hoods for vapor control. Storage at 2–8°C in airtight containers prevents moisture absorption and degradation. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids .

Advanced Research Questions

Q. How do environmental factors (e.g., UV exposure, humidity) influence the degradation pathways of this epoxy resin?

- Methodology : Accelerated aging studies using UV chambers (λ = 300–400 nm) and humidity-controlled environments (e.g., 85% RH at 85°C) simulate long-term degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) identifies degradation products like bisphenol A derivatives and glycidyl ether fragments. Environmental toxicity assays (e.g., Daphnia magna LC50) assess ecological risks .

- Key Findings :

- Hydrolysis under high humidity generates 2,2-bis(4-hydroxyphenyl)propane (bisphenol A) .

- Photodegradation yields quinone derivatives, detectable via UV-Vis spectroscopy at λ = 277 nm .

Q. What kinetic models best describe the curing behavior of this resin when crosslinked with amine hardeners?

- Methodology : Isoconversional methods (e.g., Flynn-Wall-Ozawa) applied to DSC data determine activation energy (Ea) of the curing reaction. Rheological studies (e.g., gelation time via oscillatory shear) validate autocatalytic models (e.g., Kamal-Sourour). Advanced techniques like Real-Time FTIR track epoxy conversion rates .

- Data Example :

| Hardener Type | Ea (kJ/mol) | Optimal Cure Temp (°C) |

|---|---|---|

| DETA | 55–60 | 80–100 |

| BF3-MEA | 45–50 | 120–140 |

Q. How does the molecular weight distribution of this resin affect its mechanical properties in composite materials?

- Methodology : Size Exclusion Chromatography (SEC) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) quantifies oligomer fractions. Tensile testing (ASTM D638) and Dynamic Mechanical Analysis (DMA) correlate molecular weight (Mn) with modulus and Tg. Higher oligomer content (>5%) reduces tensile strength by 15–20% .

Contradiction Analysis

Q. Discrepancies in reported toxicity profiles: How should researchers reconcile in vitro cytotoxicity data with environmental hazard classifications?

- Analysis : In vitro studies (e.g., MTT assays) often report low acute toxicity (IC50 > 100 µM), while environmental guidelines classify the compound as hazardous to aquatic life (LC50 = 5–50 mg/L for Daphnia) . This discrepancy arises from metabolite bioaccumulation (e.g., bisphenol A) and long-term ecotoxicity. Researchers must prioritize lifecycle assessments (LCAs) combining both datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.